
An In-depth Technical Guide to the Fundamental
Properties of Cleavable ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fmoc-Val-D-Cit-PAB

Cat. No.: B2445267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting class of therapeutics,

designed to merge the exquisite specificity of monoclonal antibodies with the potent cytotoxicity

of small-molecule drugs. The lynchpin of this powerful combination is the linker, a chemical

bridge that connects the antibody to the payload. The properties of this linker are paramount to

the success of an ADC, dictating its stability in circulation, the mechanism and rate of payload

release, and ultimately, its therapeutic index.[1][2]

Cleavable linkers are a major class of these critical components, engineered with chemical

triggers that mediate their cleavage and the subsequent release of the cytotoxic payload in the

unique microenvironment of tumor cells.[2] In contrast to their non-cleavable counterparts,

which rely on the complete degradation of the antibody for payload release, cleavable linkers

offer more versatile mechanisms of action and can be used with a broader array of payloads.[2]

[3]

This technical guide provides a comprehensive exploration of the core principles of cleavable

linkers in ADCs. We will delve into the fundamental properties of the major classes of cleavable

linkers, present comparative quantitative data, provide detailed experimental protocols for their

characterization, and visualize key pathways and workflows to facilitate a deeper

understanding of these complex and critical components of ADC design.
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I. Types of Cleavable Linkers and Their Mechanisms
of Action
The design of cleavable linkers hinges on exploiting the physiological differences between the

systemic circulation and the tumor microenvironment or the intracellular compartments of

cancer cells. There are three primary classes of cleavable linkers, categorized by their

mechanism of cleavage:

Enzymatically Cleavable Linkers
These linkers are designed to be substrates for enzymes that are highly expressed in the

lysosomes of tumor cells. This enzymatic cleavage ensures that the payload is released

predominantly within the target cell, minimizing off-target toxicity.

Peptide-Based Linkers: The most common enzymatically cleavable linkers incorporate a

dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala). These

sequences are recognized and cleaved by lysosomal proteases, most notably Cathepsin B,

which is often overexpressed in various cancer cells. The cleavage typically occurs between

the dipeptide and a self-immolative spacer, such as p-aminobenzyl carbamate (PABC),

which then rapidly decomposes to release the active drug. The Val-Cit linker is considered

the benchmark due to its efficient cleavage and good stability.

β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase.

Similar to peptide linkers, this mechanism provides for targeted intracellular drug release.

pH-Sensitive (Acid-Labile) Linkers
This class of linkers is engineered to be stable at the physiological pH of blood (pH 7.4) but to

undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH

4.5-5.0).

Hydrazone Linkers: Hydrazone bonds are a common feature of pH-sensitive linkers. The rate

of hydrolysis can be tuned by modifying the chemical structure of the hydrazone. For

instance, phenylketone-derived hydrazone linkers have shown a half-life of approximately 2

days in human and mouse plasma, demonstrating a degree of instability in circulation.
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Glutathione-Sensitive (Disulfide) Linkers
These linkers exploit the significant difference in the concentration of reducing agents,

particularly glutathione (GSH), between the extracellular environment and the intracellular

cytoplasm. The concentration of GSH is substantially higher inside cells, providing a reducing

environment that can cleave disulfide bonds. This differential allows for the selective release of

the payload within the target cells. The stability and cleavage kinetics of disulfide linkers can be

modulated by introducing steric hindrance around the disulfide bond.

II. Quantitative Data on Cleavable Linker Properties
The selection of a cleavable linker is a critical decision in ADC design, with profound

implications for the therapeutic's efficacy and safety. The following tables summarize available

quantitative data to facilitate a comparative analysis of different cleavable linkers. It is important

to note that direct comparisons across different studies can be challenging due to variations in

experimental conditions.

Table 1: Plasma Stability of Cleavable Linkers
Linker Type

Linker
Example

ADC
Construct

Plasma
Source

Stability
Metric (t1/2)

Reference

Hydrazone
Phenylketone

-derived
Not Specified

Human and

Mouse
~2 days

Hydrazone

Acyl

hydrazone (in

Besponsa®)

Inotuzumab

ozogamicin
in vivo

Hydrolysis

rate of 1.5-

2% per day

Peptide Phe-Lys Not Specified Human 30 days

Peptide Val-Cit Not Specified Human 230 days

Peptide Phe-Lys Not Specified Mouse 12.5 hours

Peptide Val-Cit Not Specified Mouse 80 hours

Table 2: Relative Cleavage Rates of Dipeptide Linkers by
Cathepsin B
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Dipeptide
Linker

Relative
Cleavage
Rate/Half-life

Enzyme(s) Notes Reference

Val-Cit

Baseline (t½ ≈

240 min in one

study)

Cathepsin B

Considered the

benchmark for

efficient cleavage

and stability.

Val-Ala
~50% of Val-Cit

rate
Cathepsin B

Also effectively

cleaved, with the

advantage of

lower

hydrophobicity,

which can

prevent ADC

aggregation.

Phe-Lys
~30-fold faster

than Val-Cit

Cathepsin B

(isolated)

Cleaved very

rapidly by

isolated

Cathepsin B, but

rates were

identical to Val-

Cit in lysosomal

extracts,

suggesting other

enzymes are

involved.

Table 3: In Vitro Cytotoxicity (IC50) of ADCs with
Different Linkers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2445267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADC Linker Type Cell Line IC50 (pM) Reference

Trastuzumab-

MMAE

β-galactosidase-

cleavable
Not Specified 8.8

Trastuzumab-

MMAE
Val-Cit Not Specified 14.3

Kadcyla® (T-

DM1)
Non-cleavable Not Specified 33

III. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate

characterization and selection of cleavable linkers for ADC development.

In Vitro Plasma Stability Assay (LC-MS based)
Objective: To determine the stability of an ADC in plasma over time by measuring the amount

of intact ADC and/or released payload.

Materials:

ADC of interest

Control ADC (with a known stable linker, if available)

Frozen plasma from relevant species (e.g., human, mouse, rat)

Phosphate-buffered saline (PBS)

Protein A or Protein G affinity chromatography resin

Quenching solution (e.g., acetonitrile with an internal standard)

LC-MS system

Procedure:
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Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare

a stock solution of the ADC in a suitable buffer.

Incubation: Spike the ADC into the pre-warmed plasma to a final concentration of 1-10 µM.

The final concentration of any organic solvent should be less than 1%. Incubate the mixture

at 37°C with gentle agitation.

Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw

an aliquot of the plasma-ADC mixture.

Sample Processing (for intact ADC analysis):

Immediately quench the reaction by diluting the sample in cold PBS.

Capture the ADC from the plasma sample using Protein A or Protein G affinity

chromatography.

Wash the captured ADC to remove plasma proteins.

Elute the ADC from the affinity matrix.

Sample Processing (for released payload analysis):

Immediately add the plasma aliquot to a tube containing a cold quenching solution (e.g., 3

volumes of acetonitrile with an internal standard) to precipitate plasma proteins.

Vortex and centrifuge at high speed.

Collect the supernatant containing the released payload.

Analysis:

Analyze the eluted ADC or the supernatant by LC-MS to determine the drug-to-antibody

ratio (DAR) or the concentration of the released payload, respectively.

Data Analysis:
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Plot the percentage of intact ADC remaining or the concentration of released payload

against time.

Calculate the half-life (t1/2) of the ADC in plasma.

Cathepsin B-Mediated Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a peptide linker-containing ADC in the

presence of purified Cathepsin B.

Materials:

ADC with a peptide linker (e.g., Val-Cit)

Recombinant Human Cathepsin B

Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)

Activation Solution (e.g., 30-40 mM Dithiothreitol (DTT) in water)

Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)

HPLC system with a reverse-phase column

Procedure:

Enzyme Activation: Incubate a stock solution of Cathepsin B with the activation buffer

containing DTT for 15-30 minutes at room temperature or 37°C.

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed

assay buffer.

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to

the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and

micromolar range for the ADC.

Incubation: Incubate the reaction at 37°C.
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Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the

reaction mixture.

Quenching: Immediately stop the reaction by adding the quenching solution.

Analysis: Analyze the samples by HPLC to separate and quantify the intact ADC and the

released payload.

Data Analysis: Plot the concentration of the released payload over time to determine the

cleavage rate.

Hydrazone Linker Hydrolysis Assay
Objective: To determine the rate of hydrolysis of a hydrazone linker at different pH values.

Materials:

ADC with a hydrazone linker

Buffers at various pH values (e.g., pH 5.0 and pH 7.4)

HPLC system or LC-MS system

Procedure:

Incubation: Incubate the ADC in the different pH buffers at 37°C.

Time Points: At various time points, take aliquots of the solutions.

Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact ADC and

released payload.

Data Analysis: Plot the percentage of intact ADC remaining over time for each pH condition

to determine the hydrolysis rate and half-life.

Disulfide Linker Reduction Assay
Objective: To evaluate the cleavage of a disulfide linker in the presence of a reducing agent like

glutathione (GSH).
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Materials:

ADC with a disulfide linker

Glutathione (GSH) solution

Reaction buffer (e.g., PBS)

HPLC system or LC-MS system

Procedure:

Reaction Setup: Incubate the ADC with a physiologically relevant concentration of GSH in

the reaction buffer at 37°C.

Time Points: At various time points, take aliquots of the reaction mixture.

Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact ADC and

the released payload.

Data Analysis: Plot the percentage of intact ADC remaining over time to determine the

reduction rate.

IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.
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Caption: Experimental workflow for an in vitro plasma stability assay of an ADC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b2445267?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2445267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzymatic Cleavage pH-Sensitive Cleavage Reductive Cleavage

ADC with Cleavable Linker

Peptide Linker
(e.g., Val-Cit) Hydrazone Linker Disulfide Linker

Lysosomal Proteases
(e.g., Cathepsin B)

Cleavage

Released Payload

Payload Release

Acidic Environment
(Endosome/Lysosome, pH < 6.5)

Hydrolysis

Payload Release

High Intracellular [GSH]

Reduction

Payload Release

Click to download full resolution via product page

Caption: Logical relationship of different cleavable linker cleavage mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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